molecular formula C21H16N2O3S B2825404 (Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929859-39-2

(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Número de catálogo: B2825404
Número CAS: 929859-39-2
Peso molecular: 376.43
Clave InChI: JPCIVNHKGXFJMJ-GRSHGNNSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzofuro-oxazinone derivative featuring a pyridinylmethylene group at the 2-position and a thiophen-2-ylmethyl substituent at the 8-position. Its Z-configuration arises from the stereochemistry of the methylene linkage. The fused benzofuro-oxazinone core contributes to its structural rigidity, which may enhance binding affinity in pharmacological contexts .

Propiedades

IUPAC Name

(2Z)-2-(pyridin-4-ylmethylidene)-8-(thiophen-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-20-16-3-4-18-17(12-23(13-25-18)11-15-2-1-9-27-15)21(16)26-19(20)10-14-5-7-22-8-6-14/h1-10H,11-13H2/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCIVNHKGXFJMJ-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may contribute to its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Characteristics

The molecular formula of the compound is C21H16N2O3SC_{21}H_{16}N_{2}O_{3}S with a molecular weight of 376.4 g/mol. The compound features a benzofuroxazine core integrated with pyridine and thiophene moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H16N2O3S
Molecular Weight376.4 g/mol
CAS Number929859-39-2

Synthesis

The synthesis of (Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. Key steps include:

  • Condensation Reactions : Combining pyridine and thiophene derivatives to form intermediates.
  • Cyclization Reactions : Formation of the benzofuroxazine ring system through intramolecular cyclization.
  • Isomerization : Ensuring the (Z)-configuration of the final product through controlled reaction conditions.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant antimicrobial activity. In studies involving various bacterial strains such as Salmonella typhi and Bacillus subtilis, these compounds demonstrated moderate to strong antibacterial effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

  • Acetylcholinesterase (AChE) Inhibition : Compounds in this class have shown strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases .
Compound IDIC50 Value (µM)Reference
7l2.14 ± 0.003
7m0.63 ± 0.001
7n1.13 ± 0.003

Anticancer Activity

The presence of the thiophene and pyridine rings suggests potential anticancer properties due to their ability to interact with biological targets involved in cancer progression. Studies have indicated that similar compounds possess cytotoxic effects against various cancer cell lines, although specific data for this compound remains limited.

The biological activity of (Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one likely involves:

  • Binding Interactions : The unique structure allows for specific binding to target proteins or enzymes.
  • Inhibition Pathways : Compounds may inhibit pathways critical for microbial growth or cancer cell proliferation.

Case Studies

Recent research has focused on synthesizing derivatives of benzofuroxazines and evaluating their biological activities:

  • Antimicrobial Studies : A study evaluated several benzofuroxazine derivatives for their antibacterial properties against various strains, highlighting their potential as new antimicrobial agents .
  • Antioxidant Activity : Compounds derived from similar structures have shown promising antioxidant activity, which may contribute to their overall therapeutic potential.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight Key Spectral Data (IR, NMR) Synthesis Yield Reference
(Z)-2-(Pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-benzofuro-oxazinone (Target) Thiophen-2-ylmethyl, Pyridin-4-ylmethylene Not Provided Not Available Not Reported N/A
(Z)-8-(4-Fluorophenethyl)-2-(pyridin-4-ylmethylene)-benzofuro-oxazinone·1,4-dioxane adduct 4-Fluorophenethyl, 1,4-dioxane adduct ~523.5 (est.) Not Provided Not Reported
(Z)-2-Benzylidene-8-(pyridin-2-ylmethyl)-benzofuro-oxazinone Benzylidene, Pyridin-2-ylmethyl ~445.5 (est.) Not Available Not Reported
2-(4-Chlorobenzylidene)-thia-diazaspiro derivative 4-Chlorobenzylidene, Nitro groups 803.3 IR: 1721 cm⁻¹ (C=O), 1633 cm⁻¹ (C=N); δ 2.62 (N-CH3) 64%
Diethyl imidazo-pyridine dicarboxylate Cyano, Nitrophenyl, Phenethyl ~565.6 1H NMR: δ 6.56 (pyridine-H); IR: 2230 cm⁻¹ (CN) 51%

Key Points of Comparison

Structural Diversity and Substituent Effects The target compound distinguishes itself with a thiophen-2-ylmethyl group, which may enhance lipophilicity compared to the 4-fluorophenethyl group in . Thiophene’s sulfur atom could also influence electronic interactions in biological targets. Analogous benzofuro-oxazinones in and exhibit variations in substituent placement (e.g., pyridin-2-ylmethyl vs.

However, related compounds (e.g., ) are synthesized via condensation reactions using sodium acetate in glacial acetic acid, achieving moderate yields (64%) . In contrast, the imidazo-pyridine derivative in employs a one-pot two-step reaction with a lower yield (51%), highlighting the challenge of multi-component syntheses .

Spectral and Analytical Data The thia-diazaspiro compound () displays distinct C=O (1721 cm⁻¹) and C=N (1633 cm⁻¹) IR peaks, consistent with its oxazinone and imine functionalities . The absence of spectral data for the target compound limits direct comparisons but suggests opportunities for future characterization.

For example, the 4-fluorophenethyl group in is common in CNS-targeting drugs due to its ability to enhance blood-brain barrier penetration . The thiophene moiety in the target compound may confer unique selectivity, as sulfur-containing heterocycles are prevalent in antiviral and anti-inflammatory agents (e.g., raltegravir) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-benzofurooxazinone, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting from benzofuran derivatives. Key steps include condensation of pyridine-4-carbaldehyde with a benzofurooxazine precursor, followed by alkylation with thiophene-2-methyl groups. Optimization requires Design of Experiments (DoE) to assess variables like solvent polarity, temperature, and catalyst loading. For example, flow chemistry approaches (as used in diphenyldiazomethane synthesis) can enhance reproducibility and scalability . Characterization via NMR and IR confirms intermediate structures .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

  • Methodology : Cross-validate using complementary techniques:

  • NMR : Compare chemical shifts with analogous compounds (e.g., benzofurooxazine derivatives in and ).
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., Z-configuration confirmation via crystallography, as in ).
  • Mass spectrometry : Verify molecular weight and fragmentation patterns. Discrepancies may arise from impurities or tautomerism; HPLC purification and pH-controlled analyses are recommended .

Q. What strategies ensure purity assessment for this compound in pharmacological studies?

  • Methodology : Use orthogonal chromatographic methods:

  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water).
  • TLC : Monitor reaction progress using silica gel plates.
  • Elemental analysis : Validate elemental composition (±0.3% tolerance). Purity >95% is critical for bioactivity assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and guide SAR studies?

  • Methodology :

  • Docking simulations : Map interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Compare with structurally related compounds (e.g., ’s pyridopyrimidinone derivatives).
  • DFT calculations : Analyze electron density to identify reactive sites (e.g., oxazinone carbonyl group’s electrophilicity) .
  • ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-response curves : Test across a wide concentration range (nM–μM) to identify false negatives/positives.
  • Control compounds : Include analogs with known activity (e.g., chlorobenzylidene derivatives in ) to validate assay conditions.
  • Mechanistic studies : Use knockout cell lines or competitive binding assays to confirm target specificity .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology :

  • Prodrug modification : Introduce ester or amide groups to enhance solubility (e.g., ethyl ester derivatives in ).
  • Microsomal stability assays : Identify metabolic hotspots (e.g., thiophene methyl oxidation) using liver microsomes.
  • Plasma protein binding : Assess via equilibrium dialysis to adjust dosing regimens .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.